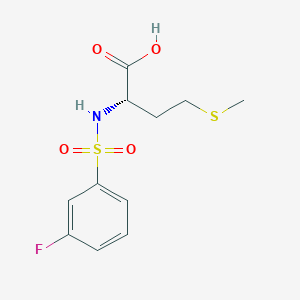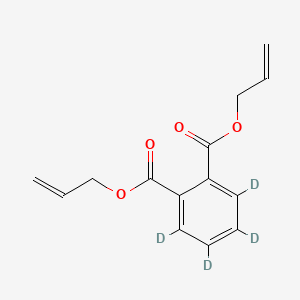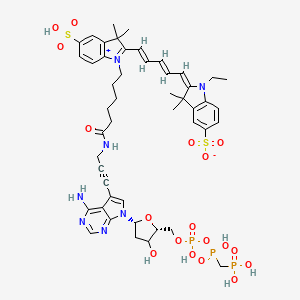
Cy5-dATP
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cy5-dATP, also known as Cyanine 5-deoxyadenosine triphosphate, is a dye-modified deoxyadenosine triphosphate widely used in non-radioactive DNA labeling reactions. This compound is particularly useful in various enzymatic incorporation methods such as reverse transcription, nick translation, random primed labeling, and polymerase chain reaction (PCR). This compound is known for its red fluorescence, making it an essential tool in fluorescence in situ hybridization (FISH) probes and microarray-based experiments .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cy5-dATP is synthesized through the modification of deoxyadenosine triphosphate (dATP) with the Cy5 dye. The process involves the conjugation of the Cy5 dye to the deoxyadenosine triphosphate molecule, typically through a series of chemical reactions that ensure the stability and functionality of the final product. The reaction conditions often include the use of specific solvents, temperature control, and pH adjustments to optimize the yield and purity of this compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated systems to ensure consistency and high throughput. The process includes rigorous quality control measures to maintain the stability and fluorescence properties of the compound. The final product is usually stored at low temperatures and protected from light to prevent degradation .
Análisis De Reacciones Químicas
Types of Reactions
Cy5-dATP undergoes various chemical reactions, including:
Substitution Reactions: The Cy5 dye is attached to the deoxyadenosine triphosphate through substitution reactions.
Enzymatic Incorporation: This compound is incorporated into DNA strands through enzymatic reactions such as reverse transcription, nick translation, and PCR
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include:
Solvents: Water, ethanol, and other organic solvents.
Enzymes: DNA polymerases, reverse transcriptases, and other enzymes involved in DNA synthesis.
Buffers: Tris-HCl, EDTA, and other buffering agents to maintain optimal pH conditions
Major Products Formed
The major products formed from the reactions involving this compound are Cy5-labeled DNA strands, which exhibit red fluorescence. These labeled DNA strands are used in various molecular biology applications, including FISH and microarray experiments .
Aplicaciones Científicas De Investigación
Cy5-dATP has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of fluorescently labeled DNA for various analytical techniques.
Biology: Essential in studying gene expression, DNA-protein interactions, and cellular processes through fluorescence-based assays.
Medicine: Utilized in diagnostic techniques such as FISH to detect genetic abnormalities and in the development of new therapeutic approaches.
Industry: Applied in the production of diagnostic kits and research tools for molecular biology laboratories
Mecanismo De Acción
Cy5-dATP exerts its effects through the incorporation of the Cy5 dye into DNA strands. The Cy5 dye provides red fluorescence, which allows for the visualization and analysis of DNA in various experimental setups. The molecular targets of this compound include DNA polymerases and other enzymes involved in DNA synthesis. The pathways involved in its mechanism of action are primarily related to the enzymatic incorporation of the dye-labeled nucleotide into DNA strands .
Comparación Con Compuestos Similares
Similar Compounds
Cy3-dATP: Another dye-modified deoxyadenosine triphosphate with green fluorescence.
Fluorescein-dATP: A dye-modified deoxyadenosine triphosphate with green fluorescence.
Rhodamine-dATP: A dye-modified deoxyadenosine triphosphate with red fluorescence
Uniqueness of Cy5-dATP
This compound is unique due to its red fluorescence, which provides distinct advantages in multiplexing experiments where multiple fluorescent labels are used. Its stability and high quantum yield make it a preferred choice for various molecular biology applications, including FISH and microarray-based experiments .
Propiedades
Fórmula molecular |
C48H60N7O18P3S2 |
|---|---|
Peso molecular |
1180.1 g/mol |
Nombre IUPAC |
(2E)-2-[(2E,4E)-5-[1-[6-[3-[4-amino-7-[(2R,5R)-4-hydroxy-5-[[hydroxy-[hydroxy(phosphonomethyl)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-2-yl]pyrrolo[2,3-d]pyrimidin-5-yl]prop-2-ynylamino]-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]penta-2,4-dienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate |
InChI |
InChI=1S/C48H60N7O18P3S2/c1-6-53-36-20-18-32(77(65,66)67)24-34(36)47(2,3)40(53)15-9-7-10-16-41-48(4,5)35-25-33(78(68,69)70)19-21-37(35)54(41)23-12-8-11-17-42(57)50-22-13-14-31-27-55(46-44(31)45(49)51-29-52-46)43-26-38(56)39(72-43)28-71-76(63,64)73-75(61,62)30-74(58,59)60/h7,9-10,15-16,18-21,24-25,27,29,38-39,43,56H,6,8,11-12,17,22-23,26,28,30H2,1-5H3,(H8-,49,50,51,52,57,58,59,60,61,62,63,64,65,66,67,68,69,70)/t38?,39-,43-/m1/s1 |
Clave InChI |
LIKXZLMYQRRWPK-ZDBKWBDUSA-N |
SMILES isomérico |
CCN\1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(/C1=C\C=C\C=C\C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)NCC#CC5=CN(C6=NC=NC(=C56)N)[C@H]7CC([C@H](O7)COP(=O)(O)OP(=O)(CP(=O)(O)O)O)O)(C)C |
SMILES canónico |
CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)NCC#CC5=CN(C6=NC=NC(=C56)N)C7CC(C(O7)COP(=O)(O)OP(=O)(CP(=O)(O)O)O)O)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


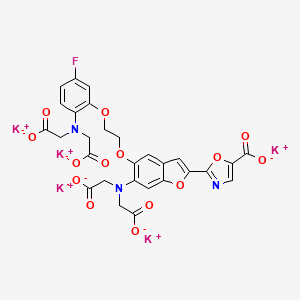
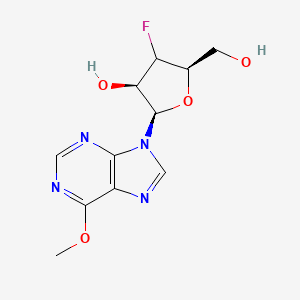
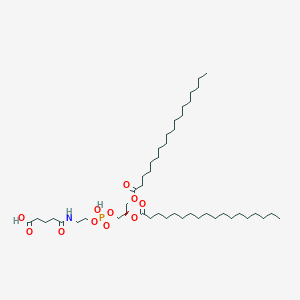
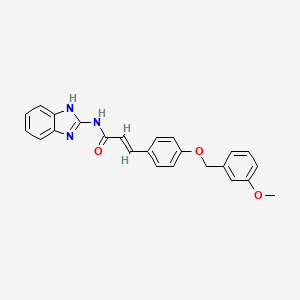
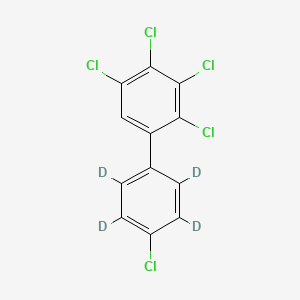

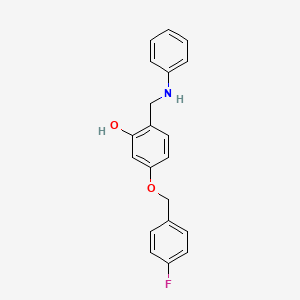
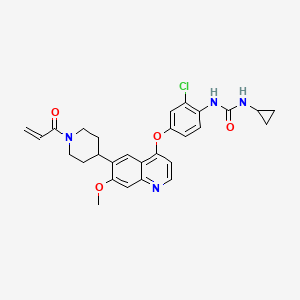
![(2S)-3-phenyl-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]propanoic acid](/img/structure/B12392859.png)
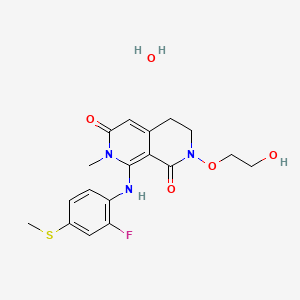
![N-{[4-({[3,5-dicyano-4-ethyl-6-(4-methyl-1,4-diazepan-1-yl)pyridin-2-yl]sulfanyl}methyl)phenyl]methyl}glycinamide](/img/structure/B12392862.png)
